1,4-Dibutoxybutane

Descripción general

Descripción

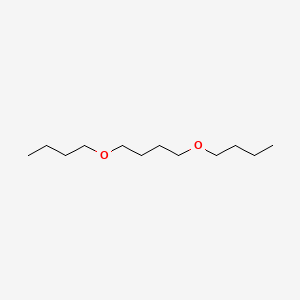

1,4-Dibutoxybutane is an organic compound with the molecular formula C₁₂H₂₆O₂. It is a colorless liquid that is primarily used as a solvent and an intermediate in organic synthesis. The compound is characterized by its two butoxy groups attached to a central butane chain, making it a member of the ether family.

Métodos De Preparación

1,4-Dibutoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butanediol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial production methods often involve the Guerbet condensation of n-butanol, which is a green route to produce 2-ethylhexanol. During this process, 1,1-dibutoxybutane is formed as an intermediate, which can then be hydrolyzed to yield this compound .

Análisis De Reacciones Químicas

1,4-Dibutoxybutane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyric acid derivatives.

Reduction: Reduction reactions can yield butanol derivatives.

Substitution: The butoxy groups can be substituted with other functional groups using reagents like halogens or acids.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1,4-Dibutoxybutane has several applications in scientific research:

Chemistry: It is used as a solvent in various organic reactions and as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in the study of biochemical pathways and as a reagent in the preparation of biological samples.

Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.

Industry: This compound is used in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 1,4-dibutoxybutane involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its butoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the reactivity and stability of the compounds it interacts with .

Comparación Con Compuestos Similares

1,4-Dibutoxybutane can be compared with other similar compounds such as:

1,1-Dibutoxybutane: This compound has a similar structure but with both butoxy groups attached to the same carbon atom. .

1,4-Butanediol: This compound is a precursor to this compound and is used in the production of plastics, elastic fibers, and polyurethanes.

Butyl Ether: This compound is another ether with similar solvent properties but different reactivity due to its simpler structure.

This compound is unique due to its specific structure, which provides distinct solvent properties and reactivity patterns compared to its analogs.

Actividad Biológica

1,4-Dibutoxybutane (DBB) is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article explores the biological properties of DBB, focusing on its antifungal effects, cytotoxicity, and potential applications in biocontrol.

This compound is an ether with the molecular formula . It is characterized by its two butoxy groups attached to a butane backbone. The compound's structure contributes to its solubility and interaction with biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal properties of DBB, particularly in agricultural applications. A notable study evaluated the antifungal activity of DBB extracted from the culture filtrate of Streptomyces sporoverrucosus B-1662 against various fungal pathogens. The results indicated significant inhibition of mycelial growth at different concentrations of DBB.

Table 1: Antifungal Efficacy of this compound

| Fungal Pathogen | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Rhizoctonia solani | 300 | 95 |

The study demonstrated that DBB effectively reduced the incidence of red pepper anthracnose and apple bitter rot in field conditions, achieving over 90% control at optimal concentrations .

Cytotoxicity and Anticancer Activity

In addition to its antifungal properties, DBB has been investigated for its cytotoxic effects on cancer cells. Research has shown varying degrees of cytotoxicity against different cell lines, suggesting potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | CC₅₀ (μg/mL) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 150 | 3.5 |

| HepG2 (Liver Cancer) | 200 | 2.0 |

| MCF-7 (Breast Cancer) | 175 | 2.8 |

The selectivity index indicates that DBB exhibits higher toxicity towards cancer cells compared to normal cells, suggesting its potential use in targeted cancer therapies .

The mechanism by which DBB exerts its biological effects is still under investigation. Preliminary findings suggest that DBB may disrupt fungal cell membrane integrity and interfere with cellular metabolic processes. In cancer cells, it may induce apoptosis through oxidative stress pathways.

Case Studies

Several case studies have evaluated the practical applications of DBB in agriculture and medicine:

- Field Trials for Fungal Control : Field trials conducted over two growing seasons demonstrated that DBB significantly reduced fungal diseases in crops, leading to improved yield and quality.

- In Vitro Cancer Studies : Laboratory studies showed that treatment with DBB led to reduced viability in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

1,4-dibutoxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-3-5-9-13-11-7-8-12-14-10-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRVHUGUGAVJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283176 | |

| Record name | 1,4-dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-40-4 | |

| Record name | NSC30233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dibutoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.